![molecular formula C17H12Cl3N5O2 B1668434 Carboxyamidotriazole CAS No. 99519-84-3](/img/structure/B1668434.png)
Carboxyamidotriazole
概要
説明
Carboxyamidotriazole (CAI) is a calcium channel blocker that blocks voltage-gated and ligand-gated calcium channels . It has been investigated as an anti-cancer drug in vitro . It has been used in trials studying the treatment of Lymphoma, Lung Cancer, Breast Cancer, Kidney Cancer, and Ovarian Cancer, among others .
Molecular Structure Analysis
Carboxyamidotriazole has a molecular formula of C17H12Cl3N5O2 . Its average mass is 424.668 Da and its monoisotopic mass is 423.005646 Da .Physical And Chemical Properties Analysis
Carboxyamidotriazole has a density of 1.7±0.1 g/cm3, a boiling point of 685.5±65.0 °C at 760 mmHg, and a vapour pressure of 0.0±2.1 mmHg at 25°C . It also has an enthalpy of vaporization of 100.5±3.0 kJ/mol and a flash point of 368.4±34.3 °C .科学的研究の応用
Anti-Cancer Activity
CAI is a small-molecule drug possessing anti-cancer activities . It has been demonstrated to have anticancer effects in several studies . The mechanisms of these activities have been considered to be the inhibition of capacitative calcium entry or the promotion of reactive oxygen species (ROS) production .
Metabolic Reprogramming of Pancreatic Cancer Cells
CAI has been shown to cause metabolic reprogramming of pancreatic cancer cells . The inhibition of mitochondrial oxidative metabolism by CAI led to increased glutamine-dependent reductive carboxylation and enhanced glycolytic metabolism .
Anti-Inflammatory Activity
CAI has been shown to have anti-inflammatory activity according to recent studies in a number of animal models of inflammation . It alleviates the inflammatory responses of RAW 264.7 macrophages in response to lipopolysaccharide (LPS) stimulation via attenuating the activation of NF‑κB and MAPK signaling pathways and decreasing the levels of pro‑inflammatory mediators .
Inhibition of Mitochondrial Oxidative Metabolism
The inhibition of mitochondrial oxidative metabolism can explain several anticancer activities of CAI reported previously, including inhibition of calcium entry and induction of reactive oxygen species .
Inhibition of Capacitative Calcium Entry
The mechanisms of the anti-cancer activities of CAI have been considered to be the inhibition of capacitative calcium entry .
Promotion of Reactive Oxygen Species (ROS) Production
CAI has been reported to promote ROS production and induce apoptosis in cancer cells .
作用機序
Target of Action
Carboxyamidotriazole (CAI) primarily targets calcium channels . It is a calcium channel blocker that blocks both voltage-gated and ligand-gated calcium channels . Calcium channels play a crucial role in various cellular functions, including cell proliferation and apoptosis.
Mode of Action
CAI interacts with its targets by blocking the calcium channels . This blocking action inhibits the influx of calcium ions into the cells, which can disrupt various cellular processes that rely on calcium signaling . This disruption can lead to changes in cell proliferation and apoptosis, particularly in cancer cells .
Biochemical Pathways
CAI affects several biochemical pathways. One of the key pathways influenced by CAI is the IDO1-Kyn-AhR pathway . CAI has been shown to stimulate IDO1-Kyn metabolic circuitry in the tumor microenvironment, facilitating tumor cell immune evasion . Additionally, CAI has been reported to exert anti-inflammatory activity in lipopolysaccharide-induced RAW264.7 macrophages by inhibiting NF-κB and MAPKs pathways .
Pharmacokinetics
Result of Action
The action of CAI leads to several molecular and cellular effects. It has been used in trials studying the treatment of various cancers, including lymphoma, lung cancer, breast cancer, kidney cancer, and ovarian cancer . Its anti-cancer effects are likely due to its ability to disrupt calcium signaling in cancer cells, thereby inhibiting their proliferation and inducing apoptosis .
Action Environment
The action of CAI can be influenced by the metabolic environment. For instance, the presence of environmental substances that affect cellular metabolism, such as glutamine and pyruvate, can attenuate the anticancer efficacy of CAI . Furthermore, the combination of CAI with other drugs, such as 2-deoxyglucose (2-DG), can cause energy depletion in cancer cells, eliminating the rescue effect of the metabolic environment .
Safety and Hazards
将来の方向性
Carboxyamidotriazole has been used in trials studying the treatment of various cancers . It has also shown anti-inflammatory activity in a number of animal models of inflammation . These findings suggest potential future directions for the use of Carboxyamidotriazole in cancer and inflammation treatment.
特性
IUPAC Name |
5-amino-1-[[3,5-dichloro-4-(4-chlorobenzoyl)phenyl]methyl]triazole-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl3N5O2/c18-10-3-1-9(2-4-10)15(26)13-11(19)5-8(6-12(13)20)7-25-16(21)14(17(22)27)23-24-25/h1-6H,7,21H2,(H2,22,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNRZHQBJSXRYJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=C(C=C(C=C2Cl)CN3C(=C(N=N3)C(=O)N)N)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl3N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40244108 | |
Record name | Carboxyamidotriazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40244108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Carboxyamidotriazole | |
CAS RN |
99519-84-3 | |
Record name | Carboxyamidotriazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=99519-84-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carboxyamidotriazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099519843 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Carboxyamidotriazole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11960 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 99519-84-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=609974 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Carboxyamidotriazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40244108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 99519-84-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CARBOXYAMIDOTRIAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6ST3ZF52WB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary target of Carboxyamidotriazole?
A1: Carboxyamidotriazole primarily targets non-voltage-operated calcium channels, inhibiting the influx of calcium ions (Ca2+) into cells and release from intracellular stores. [, , , ] This disruption of calcium signaling affects numerous downstream pathways involved in cell proliferation, angiogenesis, and inflammation. [, , , , ]
Q2: How does Carboxyamidotriazole's action on calcium channels translate to its anti-tumor effects?
A2: By inhibiting calcium influx, CAI disrupts calcium-dependent signaling pathways crucial for tumor growth, angiogenesis, and metastasis. Studies show CAI inhibits vascular endothelial growth factor (VEGF) signaling, a key player in angiogenesis. [, , , ] It also interferes with PI3K activity, another crucial pathway in tumor cell survival and proliferation. [, ]
Q3: Beyond anti-tumor effects, what other therapeutic benefits might stem from Carboxyamidotriazole's mechanism?
A3: Carboxyamidotriazole's ability to modulate calcium signaling extends to anti-inflammatory effects. Research shows it can reduce inflammatory mediators like TNF-α, IL-1β, IL-6, and nitric oxide, suggesting potential for treating inflammatory diseases. [, , , ]
Q4: Does Carboxyamidotriazole directly inhibit cyclooxygenase (COX) enzymes like traditional NSAIDs?
A4: No, in vitro studies reveal that Carboxyamidotriazole does not directly inhibit COX enzymes, suggesting its anti-inflammatory mechanism differs from traditional NSAIDs. []
Q5: Does Carboxyamidotriazole affect mitochondrial function?
A5: Yes, evidence suggests Carboxyamidotriazole can inhibit mitochondrial calcium uptake, impacting mitochondrial membrane potential. [] Recent research also indicates it may cause metabolic reprogramming by inhibiting mitochondrial oxidative metabolism. [] This metabolic shift could contribute to its anticancer effects.
Q6: What is the bioavailability of the original Carboxyamidotriazole formulation?
A6: The original gelatin capsule formulation of Carboxyamidotriazole has limited oral bioavailability. []
Q7: How does food intake affect the pharmacokinetics of Carboxyamidotriazole?
A7: Studies indicate that Carboxyamidotriazole plasma concentrations are higher when taken with food, suggesting food intake can significantly influence its pharmacokinetics. [, ]
Q8: What is known about the half-life of Carboxyamidotriazole?
A8: The half-life of Carboxyamidotriazole has been reported to range from 35 to 61 hours. [] The micronized formulation showed a slightly shorter half-life than the original gelcap formulation. []
Q9: How does Carboxyamidotriazole orotate (CTO) differ from Carboxyamidotriazole in terms of pharmacokinetics?
A9: Carboxyamidotriazole orotate (CTO) demonstrates improved oral bioavailability and faster entry into the bloodstream compared to Carboxyamidotriazole, while maintaining a similar elimination half-life. [] This suggests CTO might achieve therapeutic efficacy at lower doses, potentially minimizing toxicity. [, ]
Q10: What types of cancer have shown sensitivity to Carboxyamidotriazole in preclinical studies?
A10: Preclinical studies have demonstrated Carboxyamidotriazole's anti-tumor activity in various cancer models, including glioblastoma, melanoma, colon cancer, ovarian cancer, and non-small cell lung cancer (NSCLC). [, , , , ]
Q11: Is there evidence that Carboxyamidotriazole is effective against drug-resistant cancers?
A11: Yes, Carboxyamidotriazole has shown efficacy against imatinib-resistant chronic myeloid leukemia (CML) cells in vitro. [] It inhibits both BCR-ABL-dependent and -independent signaling pathways in these resistant cells. []
Q12: Does DNA mismatch repair deficiency affect Carboxyamidotriazole's efficacy?
A12: Interestingly, Carboxyamidotriazole exhibits selective sensitivity towards tumor cell lines with DNA mismatch repair (MMR) deficiency. [] This suggests a potential for targeted therapy in patients with MMR-deficient tumors.
Q13: Has Carboxyamidotriazole demonstrated synergistic effects with other anticancer agents?
A13: Yes, preclinical studies demonstrate synergistic effects when Carboxyamidotriazole is combined with other anticancer agents like temozolomide, 5-fluorouracil, and sorafenib. [, , ] These combinations often exhibit enhanced antitumor activity compared to single-agent therapies.
Q14: What are the potential mechanisms behind the synergistic effects observed with Carboxyamidotriazole combinations?
A14: The synergistic effects likely arise from Carboxyamidotriazole's ability to target multiple signaling pathways involved in tumor growth and survival. For instance, its combination with temozolomide in melanoma models enhances temozolomide sensitivity, potentially allowing for lower, less toxic doses. []
Q15: What are the main side effects observed with Carboxyamidotriazole in clinical trials?
A15: The most frequently reported side effects in clinical trials with Carboxyamidotriazole include nausea, vomiting, fatigue, and neurotoxicity, particularly at higher doses. [, ] Dose-limiting neurotoxicity, including cerebellar ataxia, has been observed. [, ]
Q16: How does the toxicity profile of Carboxyamidotriazole orotate (CTO) compare to Carboxyamidotriazole?
A16: Carboxyamidotriazole orotate (CTO), due to its enhanced bioavailability, might offer a more favorable toxicity profile. Preclinical data suggest it might achieve similar efficacy at lower doses, potentially reducing side effects associated with higher doses of Carboxyamidotriazole. [, , ]
Q17: Are there any long-term toxicity concerns associated with Carboxyamidotriazole?
A17: While preclinical and early clinical data provide insights into Carboxyamidotriazole's safety profile, further research is crucial to thoroughly evaluate its long-term effects.
Q18: What are the future directions for Carboxyamidotriazole research?
A18: Future research should focus on:
- Optimizing Carboxyamidotriazole delivery: Developing novel formulations or drug delivery systems to enhance its bioavailability and target specific tissues, potentially mitigating toxicity. [, ]
- Identifying biomarkers: Exploring biomarkers that predict response to Carboxyamidotriazole therapy and monitor treatment efficacy. []
- Expanding clinical applications: Evaluating Carboxyamidotriazole's potential in treating other diseases beyond cancer, such as inflammatory disorders. [, , , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。